BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Guide to the Spectroscopic
Characterization of 5,5'-Methylenedisalicylic
Acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5,5'-Methylenedisalicylic acid

Cat. No.: B7784154

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid (MDSA), a molecule synthesized from salicylic acid and
formaldehyde, serves as a crucial building block in the development of more complex chemical
entities, including polymers and pharmaceutical agents.[1][2] Its structure, featuring two
salicylic acid units linked by a methylene bridge, provides a unique scaffold with distinct
chemical properties stemming from its phenolic and carboxylic acid functionalities.[3] Accurate
and unambiguous structural confirmation is paramount for any research or development
application. This guide provides an in-depth analysis of the core spectroscopic techniques—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to
elucidate and verify the structure of 5,5'-Methylenedisalicylic acid, ensuring its identity and

purity.

Molecular Structure and Spectroscopic Correlation

The inherent symmetry of 5,5'-Methylenedisalicylic acid is a key feature that simplifies its
spectroscopic analysis. The molecule possesses a C2 axis of symmetry through the central
methylene bridge, which means that the two salicylic acid moieties are chemically equivalent.
This equivalence significantly reduces the number of unique signals observed in its NMR
spectra, providing a clear diagnostic fingerprint.
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Below is the chemical structure with standardized atom numbering for consistent spectral
assignment throughout this guide.

Caption: Structure of 5,5'-Methylenedisalicylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.[4] For MDSA, the analysis is typically performed in a deuterated polar
aprotic solvent like dimethyl sulfoxide (DMSO-ds), which can effectively dissolve the compound
and allow for the observation of exchangeable protons (from -OH and -COOH groups).

'H NMR Spectroscopy

The *H NMR spectrum of MDSA is expected to show five distinct signals due to the molecule's

symmetry.

Table 1: Expected *H NMR Spectral Data for 5,5'-Methylenedisalicylic acid in DMSO-de

Expected Chemical

Signal Assignment Multiplicit Integration
< 2 Shift (6, ppm) Al <
Aromatic H-3/H-3' ~ 7.8 ppm Doublet (d) 2H
. Doublet of Doublets
Aromatic H-4/H-4' ~ 7.5 ppm 2H
(dd)

Aromatic H-6/H-6' ~ 6.9 ppm Doublet (d) 2H
Methylene -CH2- ~ 3.8 ppm Singlet (s) 2H
Phenolic -OH &

10 - 13 ppm Broad Singlet (br s) 4H

Carboxylic -COOH

Causality Behind Assignments:

o Aromatic Protons: The protons on the benzene rings appear in the characteristic aromatic
region (6.5-8.0 ppm). The specific shifts and coupling patterns are dictated by the electronic
effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The proton ortho to
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the carboxyl group (H-6/H-6") is typically the most upfield due to shielding effects, while the
proton ortho to the hydroxyl group and meta to the methylene bridge (H-3/H-3") is further
downfield.

» Methylene Bridge (-CHz-): The two protons of the methylene bridge are chemically
equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its position
around 3.8 ppm is characteristic of a methylene group flanked by two aromatic rings.

» Acidic Protons (-OH, -COOH): The phenolic and carboxylic acid protons are acidic and
exchangeable. They typically appear as a single broad peak at a very downfield chemical
shift in DMSO-ds. Their broadness is a result of chemical exchange and hydrogen bonding

with the solvent.

3C NMR Spectroscopy

Due to molecular symmetry, the 13C NMR spectrum is expected to show eight distinct signals
for the 15 carbon atoms.

Table 2: Expected 3C NMR Spectral Data for 5,5'-Methylenedisalicylic acid in DMSO-de

Signal Assignment Expected Chemical Shift (6, ppm)
Carboxylic Carbon (-COOH) ~ 172 ppm

Phenolic Carbon (C-OH) ~ 159 ppm

Aromatic C-H (C-3/C-3) ~ 133 ppm

Aromatic C-H (C-4/C-4") ~ 130 ppm

Aromatic Quaternary (C-CH2) ~ 128 ppm

Aromatic Quaternary (C-COOH) ~ 118 ppm

Aromatic C-H (C-6/C-6") ~ 116 ppm

Methylene Carbon (-CH2-) ~ 39 ppm

Causality Behind Assignments:
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The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest
downfield (~172 ppm).

The carbon atom directly attached to the phenolic oxygen (C-OH) is also significantly
deshielded and appears around 159 ppm.

The remaining aromatic carbons appear between 115-135 ppm, with their precise shifts
determined by the attached functional groups and their position on the ring.

The aliphatic methylene bridge carbon is the most shielded, appearing furthest upfield (~39
ppm), consistent with a typical sp3-hybridized carbon. A literature search points to a 3C NMR
spectrum of MDSA in DMSO-D6 being reported, confirming these general assignments.[5]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 10-20 mg of dry 5,5'-
Methylenedisalicylic acid.

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds) in a
clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large
interfering solvent signal in the *H NMR spectrum.

Homogenization: Gently warm and vortex the tube to ensure complete dissolution. A clear,
homogeneous solution is required for high-resolution spectra.

Data Acquisition: Acquire H, 13C, and optionally 2D NMR (COSY, HSQC) spectra on a high-
field NMR spectrometer (e.g., 400 MHz or higher).[6][7] Use standard acquisition
parameters, ensuring a sufficient number of scans for adequate signal-to-noise, especially
for the less sensitive 13C nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the chemical shifts to
the residual solvent peak of DMSO-ds (0 = 2.50 ppm for H; & = 39.52 ppm for 13C).

Infrared (IR) Spectroscopy
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FTIR spectroscopy is an essential technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[4]

Table 3: Key IR Absorption Bands for 5,5'-Methylenedisalicylic acid

Wavenumber . . . .
( 1 Vibration Type Functional Group Intensity
cm-
Carboxylic Acid (H-
3200 - 2500 O-H Stretch Strong, Very Broad
bonded)
~ 3200 O-H Stretch Phenolic Hydroxyl Strong, Broad
~ 1670 C=0 Stretch Carboxylic Acid (Aryl) Strong, Sharp
~ 1610 & 1480 C=C Stretch Aromatic Ring Medium-Strong
~ 1250 C-O Stretch Aryl-O (Phenol & Acid)  Strong
Aromatic (Out-of-
~ 850 - 800 C-H Bend Strong

plane)

Interpretation of Key Peaks:

o O-H Stretching Region: The most prominent feature is the extremely broad absorption from
3200 cm~1 down to 2500 cm~1, which is characteristic of the hydrogen-bonded O-H stretch
of a carboxylic acid dimer.[8][9] Overlapping this region is the O-H stretch of the phenolic

group.

e C=0 Stretching: A strong, sharp peak around 1670 cm~1 is the unambiguous signature of the
carbonyl group in the carboxylic acid. Its position is typical for an aromatic carboxylic acid.

e Fingerprint Region (< 1500 cm~1): This region contains a complex series of absorptions,
including the C=C stretches of the aromatic rings and the strong C-O stretching vibrations
from both the phenol and carboxylic acid groups. The specific pattern of C-H out-of-plane
bending can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: KBr Pellet Method for FTIR
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The KBr pellet method is a standard technique for analyzing solid samples.[6] Its success
hinges on minimizing moisture contamination, as water has strong IR absorptions that can
obscure the sample spectrum.[6]

o Material Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr
powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.

o Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of 5,5'-Methylenedisalicylic
acid to a very fine powder.

e Mixing: Add ~100-200 mg of the dry KBr to the mortar. Gently but thoroughly mix and grind
the sample and KBr until the mixture is homogeneous and has the consistency of fine flour.

o Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place
it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This causes the
KBr to "cold-flow" and form a solid disc.

o Analysis: Carefully remove the resulting thin, transparent, or translucent pellet from the die
and place it in the spectrometer's sample holder.

o Background Collection: Before analyzing the sample, acquire a background spectrum using
a "blank" pellet made of pure KBr from the same batch. This allows the instrument to
subtract absorptions from atmospheric CO2z and water vapor, as well as any minor impurities
in the KBr itself.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis,
valuable structural information. Electrospray lonization (ESI) is a "soft" ionization technique
well-suited for polar, non-volatile molecules like MDSA, as it typically keeps the molecule intact.

Expected Mass Spectrum Data (ESI, Negative lon Mode):

e Molecular lon Peak: In negative ion mode, the primary ion observed would be the
deprotonated molecule, [M-H]~.

o Calculated m/z: 287.0561
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o Molecular Formula; C1sH1106~

o Key Fragment lons: While ESI is a soft technique, some fragmentation can be induced. A
common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon
dioxide (COz).

o [M-H - COz]": Loss of a carboxyl group as CO:z (44 Da) from the molecular ion. This would
result in a significant peak at m/z 243.0660.

o [M-H - 2C0Oz2]~: Subsequent loss of the second carboxyl group, resulting in a peak at m/z
199.0762.

Table 4: Predicted Key lons in ESI-MS (Negative Mode)

m/z (calculated) lon Formula Description

[M-H]~ (Deprotonated

287.0561 [C15H1106]~

Molecule)
243.0660 [C14H1104]~ [M-H - CO2]~
199.0762 [C13H1102]~ [M-H - 2CO2]~

Experimental Protocol: ESI-MS

e Sample Preparation: Prepare a dilute solution of 5,5'-Methylenedisalicylic acid (~0.1
mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The sample must be
fully dissolved.

 Instrument Setup: The analysis is performed on a mass spectrometer equipped with an
electrospray ionization source. The instrument is typically operated in negative ion mode to
facilitate the deprotonation of the acidic carboxylic acid and phenolic groups.

o Sample Infusion: The sample solution is introduced into the ESI source at a constant, low
flow rate (e.g., 5-10 pL/min) via a syringe pump.

 lonization: A high voltage (e.g., -3 to -5 kV) is applied to the capillary tip, causing the sample
solution to form a fine spray of charged droplets. A heated drying gas (nitrogen) aids in
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solvent evaporation.[1]

» lon Detection: As the solvent evaporates, the charge density on the droplets increases until
gas-phase ions (like [M-H]~) are ejected and enter the mass analyzer, where they are
separated based on their mass-to-charge (m/z) ratio and detected.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. True confidence in characterization
comes from integrating the data from all three methods. The workflow below illustrates how
these techniques synergistically confirm the structure of 5,5'-Methylenedisalicylic acid.

Sample: 5,5'-Methylenedisalicylic Acid

Mass Spectrometry (ESI-MS) NMR Spectroscopy (*H & 13C)

Enfrared Spectroscopy (FTIR)]

i

Result: Result:
REEE _ Ol (et [BEE) Symmetric Aromatic & CH: signals
Molecular Weight = 288.25 -OH (phenol) Confirms C-H framework
[M-H]~ at m/z 287 C=0 (~1670 cm™1) .
N Integration matches proton count
Aromatic C=C

Structure Confirmed

Click to download full resolution via product page
Caption: Integrated workflow for the spectroscopic characterization of MDSA.

Conclusion

The comprehensive analysis of 5,5'-Methylenedisalicylic acid using NMR, IR, and Mass
Spectrometry provides a self-validating system for structural confirmation. Mass spectrometry
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confirms the correct molecular weight. Infrared spectroscopy verifies the presence of the key
carboxylic acid, phenolic, and aromatic functional groups. Finally, NMR spectroscopy provides
the definitive map of the carbon-hydrogen framework, confirming the connectivity and
symmetry of the molecule. Together, these techniques provide the unambiguous data required
for researchers and drug development professionals to proceed with confidence in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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